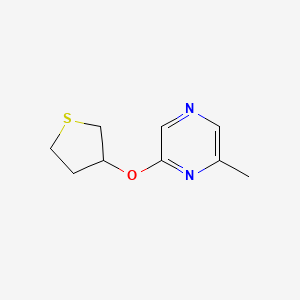

(4-Propylphenyl)propiolic acid

カタログ番号:

B2476983

CAS番号:

1225707-81-2

分子量:

188.226

InChIキー:

RGJNIEUQOSFVKJ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of propiolic acid, a related compound, can be achieved by oxidizing propargyl alcohol at a lead electrode . It can also be prepared by decarboxylation of acetylenedicarboxylic acid . The synthesis of “(4-Propylphenyl)propiolic acid” specifically is not detailed in the available literature.Chemical Reactions Analysis

Propiolic acid, a related compound, undergoes several reactions. Exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid). It undergoes bromination to give dibromoacrylic acid. With hydrogen chloride, it forms chloroacrylic acid . The specific reactions of “this compound” are not detailed in the available literature.科学的研究の応用

Polymerization and Catalysis

- Polymerization of Propiolic Acid Derivatives : A study by Masuda, Kawai, & Higashimura (1982) explored the polymerization of propiolic acid and its derivatives using transition metal catalysts. MoCl5 was identified as the most active catalyst, resulting in the formation of water-soluble, colored, powdery polymers.

Organic Synthesis

- Synthesis of Arylalkynecarboxylic Acids : Park et al. (2013) presented a method for synthesizing arylalkynecarboxylic acids from aryl bromides and propiolic acid. This method showcased good tolerance towards various functional groups, highlighting the higher reactivity of propiolic acid compared to other terminal alkyne compounds (Park et al., 2013).

Reaction Mechanisms

- Stereochemistry in Grignard Reactions : Research by Klein & Aminadav (1970) investigated the stereochemistry of reactions involving phenyl- and methyl-propiolic acids with Grignard reagents. The study provided insights into the mechanisms of 1,2- and 1,4-additions in these reactions (Klein & Aminadav, 1970).

Material Science and Chemistry

- Polypropiolates and Their Properties : Lam et al. (2002) synthesized polypropiolates with different substituents to study their mesomorphic and luminescent properties. The study revealed that structural variations significantly influence these properties (Lam et al., 2002).

Photocatalysis

- Visible-Light Initiated Oxidative Cyclization : Yang et al. (2015) developed a visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids, highlighting a metal-free approach to synthesize coumarin derivatives with high regioselectivity and good yields (Yang et al., 2015).

特性

IUPAC Name |

3-(4-propylphenyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJNIEUQOSFVKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

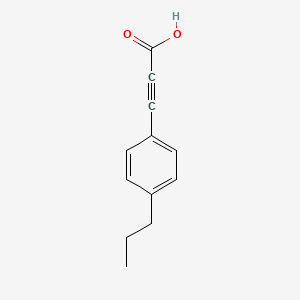

1-Bromo-4-(fluoromethylsulfonyl)benzene

Cat. No.: B2476900

CAS No.: 173387-83-2

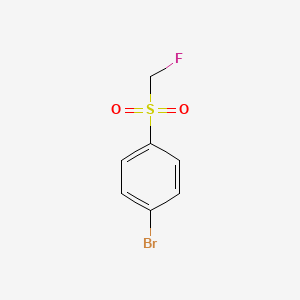

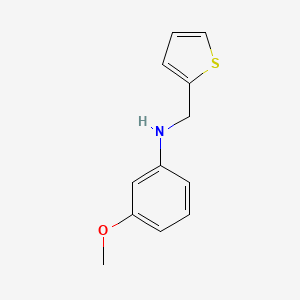

3-methoxy-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B2476901

CAS No.: 1021084-66-1

2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoe...

Cat. No.: B2476903

CAS No.: 878057-23-9

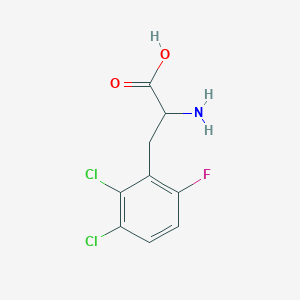

2,3-Dichloro-6-fluoro-DL-phenylalanine

Cat. No.: B2476908

CAS No.: 1259973-77-7

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)